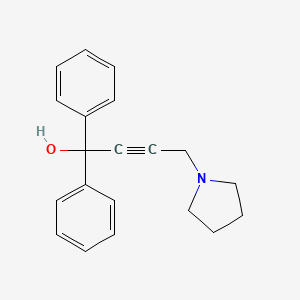
Butinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butinoline, also known as 1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol, is a chemical compound with the molecular formula C20H21NO and a molar mass of 291.4 g/mol . It is an anticholinergic drug used primarily as an antispasmodic . This compound is known for its ability to inhibit the action of acetylcholine, a neurotransmitter, thereby reducing muscle spasms and providing relief from conditions such as gastritis .
Preparation Methods
Butinoline can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidinium, 1-[(2,5-dioxo-1-pyrrolidinyl)methyl]-1-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-, chloride (1:1) with appropriate reagents . The reaction conditions typically involve a buffer solution with a pH of 9.71 in water at 22°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Butinoline undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Butinoline has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: this compound’s anticholinergic properties make it useful in studying the effects of acetylcholine inhibition on biological systems.
Industry: It is employed in the pharmaceutical industry for the development of antispasmodic drugs.
Mechanism of Action
Butinoline exerts its effects by inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from binding and activating these receptors. This inhibition reduces muscle spasms and provides relief from conditions like gastritis . The molecular targets involved include muscarinic acetylcholine receptors, and the pathways affected are those related to acetylcholine signaling.
Comparison with Similar Compounds
Butinoline is unique compared to other anticholinergic compounds due to its specific structure and properties. Similar compounds include:
Atropine: Another anticholinergic drug used to treat muscle spasms and other conditions.
Scopolamine: Used for its anticholinergic and antiemetic properties.
Hyoscyamine: Similar to atropine, used to treat various gastrointestinal disorders.
This compound’s uniqueness lies in its specific molecular structure, which provides distinct pharmacological properties and applications .
Properties
CAS No. |
968-63-8 |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H21NO/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21/h1-6,10-13,22H,7-8,15-17H2 |
InChI Key |
LWPXJPFOEPMIRG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Key on ui other cas no. |
968-61-6 54118-66-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















